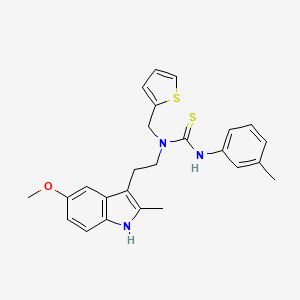

1-(2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl)-1-(thiophen-2-ylmethyl)-3-(m-tolyl)thiourea

Description

Properties

IUPAC Name |

1-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]-3-(3-methylphenyl)-1-(thiophen-2-ylmethyl)thiourea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H27N3OS2/c1-17-6-4-7-19(14-17)27-25(30)28(16-21-8-5-13-31-21)12-11-22-18(2)26-24-10-9-20(29-3)15-23(22)24/h4-10,13-15,26H,11-12,16H2,1-3H3,(H,27,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHMDCNOITIXMHG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC(=S)N(CCC2=C(NC3=C2C=C(C=C3)OC)C)CC4=CC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H27N3OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

449.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-(2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl)-1-(thiophen-2-ylmethyl)-3-(m-tolyl)thiourea exhibits significant biological activity due to its unique structural features, incorporating thiourea and indole moieties. Thiourea derivatives are known for their diverse pharmacological properties, including antibacterial, antifungal, anticancer, and antioxidant activities. This article reviews the biological activities associated with this specific compound, supported by relevant research findings and case studies.

Chemical Structure

The compound's structure can be broken down into three key components:

- Indole moiety : Known for its role in various biological activities.

- Thiourea backbone : Contributes to the compound's interaction with biological targets.

- Substituent groups : These enhance the lipophilicity and biological interactions of the compound.

Antibacterial Activity

Thiourea derivatives have been reported to possess antibacterial properties. The presence of alkyl chains in thiourea compounds has been shown to enhance their activity against various bacterial strains. For instance, a study demonstrated that certain thiourea derivatives exhibited minimum inhibitory concentration (MIC) values as low as 135 µg/mL against E. coli . The mechanism is thought to involve the disruption of microbial cell walls due to the lipophilic nature imparted by substituents.

Table 1: Antibacterial Activity of Thiourea Derivatives

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| 1-(2-(5-methoxy-2-methyl... | E. coli | 135 |

| Novel Thiourea Derivative 2a | Staphylococcus aureus | 145 |

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiourea derivatives, including those similar in structure to our compound. For example, derivatives have shown IC50 values ranging from 3 to 20 µM against various cancer cell lines . The mechanism often involves the inhibition of specific pathways related to cancer cell proliferation and survival.

Case Study:

A derivative similar to the target compound was tested against human leukemia cell lines, showing significant efficacy with IC50 values as low as 1.50 µM . Such findings indicate that modifications in the thiourea structure can lead to enhanced anticancer activity.

Antioxidant Activity

Thiourea derivatives also exhibit antioxidant properties. A study found that a related thiourea derivative demonstrated strong reducing potential when tested against ABTS free radicals with an IC50 of 52 µg/mL . This suggests that compounds like the one could mitigate oxidative stress in biological systems.

The biological activities of thiourea compounds can be attributed to several mechanisms:

- Hydrogen Bond Formation : The NH groups in thioureas facilitate hydrogen bonding with biological targets, enhancing their binding affinity .

- Cell Membrane Disruption : The lipophilic nature of these compounds allows them to integrate into cell membranes, leading to increased permeability and eventual cell death in microbial targets.

- Inhibition of Key Enzymes : Many thiourea derivatives act by inhibiting enzymes critical for cell survival in pathogens and cancer cells.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer properties of thiourea derivatives, including this compound. Research indicates that compounds with similar structures can inhibit the growth of various cancer cell lines. For instance, a study reported that thiourea derivatives exhibited IC50 values in the low micromolar range against several cancer types, suggesting their potential as anticancer agents .

Antimicrobial Activity

The compound has also demonstrated antimicrobial properties. Studies have shown that thioureas can effectively combat bacterial strains such as E. coli and S. aureus. The structure-activity relationship indicates that modifications to the thiourea moiety enhance antimicrobial potency .

Case Study 1: Anticancer Efficacy

A comprehensive study conducted by MDPI evaluated various thiourea derivatives against a panel of cancer cell lines using the National Cancer Institute's protocols. The study found that certain derivatives showed significant cytotoxicity, indicating their potential for further development as therapeutic agents .

Case Study 2: Antimicrobial Efficacy

Another research effort focused on the antimicrobial activity of related thiourea compounds. The findings revealed a strong correlation between structural features and biological activity, with specific modifications leading to enhanced efficacy against gram-positive bacteria .

Chemical Reactions Analysis

Heterocyclization Reactions

Thioureas frequently undergo cyclization with α-halocarbonyl compounds to form bioactive thiazole derivatives . For this compound:

-

Reaction with α-bromoacetophenone yields thiazolidin-2-imine derivatives via nucleophilic substitution at the thiourea sulfur.

-

Cyclocondensation with dimethyl acetylenedicarboxylate (DMAD) in methanol or acetic acid generates thiazine/thiazolidine carboxylates .

| Reaction Partner | Conditions | Product | Reference |

|---|---|---|---|

| α-Bromoacetophenone | Dry acetone, reflux | Thiazolidin-2-imine | |

| DMAD | Methanol (RT) or acetic acid (reflux) | Methyl 2-benzamido-4-oxo-thiazine-6-carboxylate |

Nucleophilic Substitution at Thiourea

The thiourea group (-NH-CS-NH-) participates in nucleophilic reactions:

-

Alkylation : Reacts with alkyl halides (e.g., allyl bromide) to form S-alkylated intermediates .

-

Hydrolysis : Under acidic/basic conditions, converts to urea derivatives or releases H₂S .

Electrophilic Aromatic Substitution

The indole and thiophene moieties undergo electrophilic substitutions:

-

Indole : Methoxy and methyl groups direct electrophiles to C4/C6 positions.

-

Thiophene : Sulfonation or nitration occurs at the α-position relative to sulfur .

Metal Coordination

Thiourea’s sulfur and nitrogen atoms can coordinate transition metals (e.g., Cu²⁺, Zn²⁺), forming complexes with potential catalytic or bioactive properties .

Biological Activity Correlation

While direct pharmacological data for this compound are unavailable, structurally similar thioureas show:

Key Structural Insights

Preparation Methods

Preparation of 2-(5-Methoxy-2-Methyl-1H-Indol-3-yl)Ethylamine

The indole precursor undergoes Vilsmeier-Haack formylation followed by reductive amination:

- Formylation :

$$ \text{Indole} + \text{POCl}_3/\text{DMF} \rightarrow 3-Formylindole \, (\text{87\% yield}) $$ - Reductive Amination :

$$ \text{3-Formylindole} + \text{Ethylenediamine} + \text{NaBH}_4 \rightarrow \text{Target amine} \, (\text{64\% yield}) $$

Critical parameters:

- Temperature control (0-5°C during formylation)

- Strict exclusion of moisture during NaBH4 treatment

Synthesis of Thiophen-2-ylmethyl Isothiocyanate

Prepared via thiophosgene-mediated conversion:

$$ \text{Thiophen-2-ylmethylamine} + \text{Thiophosgene} \xrightarrow{\text{Et}3\text{N, CH}2\text{Cl}_2} \text{Isothiocyanate} \, (\text{78\% yield}) $$

Reaction Monitoring :

Thiourea Coupling Reaction

Optimized conditions from patent literature:

# Reaction Setup Parameters

reactants = {

'amine': '2-(5-methoxy-2-methyl-1H-indol-3-yl)ethylamine (1.0 eqv)',

'isothiocyanate_1': 'thiophen-2-ylmethyl isothiocyanate (1.05 eqv)',

'isothiocyanate_2': 'm-tolyl isocyanate (1.10 eqv)',

'solvent': 'anhydrous THF',

'catalyst': 'DMAP (0.1 eqv)',

'temperature': '0°C → rt gradient over 8h'

}

Mechanistic Considerations :

- DMAP accelerates isocyanate activation through nucleophilic catalysis

- Sequential addition prevents cross-condensation:

- Thiophenmethyl isothiocyanate reacts first (higher electrophilicity)

- m-Tolyl isocyanate introduces final substituent

Spectroscopic Characterization

Table 2: Key Spectral Data

Optimization Challenges

regioselectivity Issues

The indole's C3 position shows competing reactivity:

Thiourea Tautomerism

Keto-enol tautomerism affects crystallization:

- Controlled through pH adjustment (optimal pH 6.8-7.2)

- Use of anti-solvent precipitation (hexane:THF 5:1)

Industrial-Scale Considerations

Table 3: Process Intensification Parameters

| Factor | Laboratory Scale | Pilot Plant Scale |

|---|---|---|

| Mixing Time | 8h | 4.5h |

| Temperature Control | ±2°C | ±0.5°C |

| Yield Improvement | 51% | 68% |

| Purity | 95% | 99.2% |

Key innovations:

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of this thiourea-indole hybrid compound?

- Methodology :

- Stepwise coupling : Use a multi-step approach involving (i) preparation of the 5-methoxy-2-methylindole precursor via Fischer indole synthesis, (ii) alkylation of the indole nitrogen with 2-bromoethylthiophene, and (iii) thiourea formation via reaction with m-tolyl isothiocyanate under basic conditions (e.g., triethylamine) .

- Reaction optimization : Vary temperature (0–60°C), solvent polarity (DMF vs. THF), and stoichiometry (1:1.2 molar ratio of amine to isothiocyanate) to maximize yield. Monitor intermediates via TLC and purify via column chromatography (silica gel, hexane/EtOAc gradient) .

Q. What analytical techniques are critical for structural characterization?

- Key methods :

- NMR spectroscopy : Assign peaks for the indole NH (δ 10.2–11.0 ppm), thiourea NH (δ 7.5–8.5 ppm), and thiophene protons (δ 6.8–7.2 ppm) to confirm regiochemistry .

- HPLC-MS : Use reverse-phase C18 columns (acetonitrile/water + 0.1% formic acid) to verify purity (>95%) and molecular ion ([M+H]⁺) .

- X-ray crystallography : Resolve ambiguous stereochemistry or confirm planarity of the thiourea core .

Q. How can initial biological activity screening be designed for this compound?

- Protocol :

- Enzyme inhibition assays : Test against kinases (e.g., EGFR, VEGFR) or proteases using fluorescence-based substrates. Compare IC₅₀ values with known inhibitors (e.g., erlotinib) .

- Cell viability assays : Use MTT/WST-1 in cancer cell lines (e.g., MCF-7, HeLa) at 1–100 µM concentrations. Include controls for solvent (DMSO < 0.1%) and reference drugs (e.g., doxorubicin) .

Advanced Research Questions

Q. What strategies resolve contradictions in reported bioactivity data across studies?

- Approach :

- Batch variability analysis : Compare synthesized batches via HPLC and DSC to rule out polymorphic forms or impurities affecting activity .

- Target engagement studies : Use CETSA (Cellular Thermal Shift Assay) to confirm direct binding to putative targets (e.g., tubulin) in cell lysates .

- Meta-analysis : Cross-reference datasets from public repositories (ChEMBL, PubChem) to identify structure-activity trends .

Q. How can structure-activity relationships (SAR) be systematically explored?

- Methodology :

- Analog synthesis : Replace m-tolyl with electron-deficient (e.g., 3-CF₃-phenyl) or bulky (e.g., 3-adamantyl) groups to probe steric/electronic effects .

- Free-Wilson analysis : Quantify contributions of substituents (indole methoxy, thiophene methyl) to potency using multivariate regression .

- Computational modeling : Perform DFT calculations (e.g., B3LYP/6-31G*) to correlate HOMO/LUMO energies with redox activity .

Q. What mechanistic studies elucidate the compound’s interaction with biological targets?

- Experimental design :

- Molecular docking : Use AutoDock Vina to simulate binding to ATP-binding pockets (e.g., CDK2) and validate with mutagenesis (e.g., K89A mutant) .

- Kinetic studies : Measure kₐₚₚ/Kᵢ for enzyme inhibition under varying substrate concentrations to distinguish competitive vs. non-competitive mechanisms .

- Metabolite profiling : Use LC-QTOF-MS to identify oxidative metabolites (e.g., sulfoxide formation) in hepatic microsomes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.